molecular formula C8H9IO2 B3352376 1-Iodo-3-(methoxymethoxy)benzene CAS No. 474009-16-0

1-Iodo-3-(methoxymethoxy)benzene

Cat. No.: B3352376
CAS No.: 474009-16-0
M. Wt: 264.06 g/mol
InChI Key: AKTLTICCMBBJPF-UHFFFAOYSA-N
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Description

1-Iodo-3-(methoxymethoxy)benzene is an iodinated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) substituent at the meta position relative to the iodine atom. Its molecular formula is C8H9IO3, with an average molecular weight of approximately 279.9 g/mol. The methoxymethoxy group is an electron-donating ether, which influences the electronic properties of the benzene ring, while the iodine atom serves as a reactive site for cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) . This compound is primarily utilized in organic synthesis, particularly in the preparation of complex biaryl structures or functionalized intermediates. Its stability and reactivity are modulated by the synergistic effects of the iodine substituent and the methoxymethoxy group, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

1-iodo-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTLTICCMBBJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Iodo-3-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxymethoxy group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

1-Iodo-3-(trifluoromethoxy)benzene (C7H4F3IO)

  • Molecular Weight : 288.01 g/mol .
  • Substituent : Trifluoromethoxy (-OCF3), an electron-withdrawing group.
  • Reactivity : The -OCF3 group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing stability under acidic conditions. The iodine atom remains reactive in coupling reactions.
  • Applications : Used in fluorinated pharmaceutical intermediates due to the metabolic stability imparted by fluorine .

1-Iodo-3-(undec-10-enyloxy)benzene (C17H23IO)

  • Molecular Weight : ~370.27 g/mol .
  • Substituent : Long alkenyloxy chain (-O-(CH2)9CH=CH2).
  • Reactivity : The bulky chain increases hydrophobicity and steric hindrance, slowing coupling reactions. The terminal alkene offers additional functionalization sites.
  • Applications : Employed in surfactant-linked aromatic systems or polymer chemistry .

3-(Methoxymethoxy)phenylboronic Acid (C8H11BO4)

  • Molecular Weight : 181.98 g/mol .
  • Substituent : Methoxymethoxy (-OCH2OCH3) and boronic acid (-B(OH)2).
  • Reactivity : The boronic acid enables Suzuki couplings, while the methoxymethoxy group improves solubility in polar solvents.
  • Applications : Key in synthesizing biaryl ethers and heterocycles .

Positional Isomerism

1-Iodo-4-(trifluoromethoxy)benzene (C7H4F3IO)

  • Molecular Weight : 288.01 g/mol .
  • Substituent : Trifluoromethoxy at the para position.
  • Reactivity : The para configuration directs electrophilic substitution to the ortho position relative to iodine, contrasting with the meta-directing effects in this compound.
  • Applications : Preferred for synthesizing linear biphenyl derivatives .

Functional Group Diversity

1-Iodo-3-(isopropyldimethylsilyl)benzene (C11H17ISi)

  • Molecular Weight : ~304.24 g/mol .
  • Substituent : Bulky silyl group (-SiMe2iPr).
  • Reactivity : The silyl group stabilizes intermediates in coupling reactions but requires anhydrous conditions.
  • Applications : Used in silicon-linked dendritic molecules or sterically hindered catalysts .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications Reference
This compound C8H9IO3 279.9 -OCH2OCH3 (meta) Electron-donating; coupling reactions N/A
1-Iodo-3-(trifluoromethoxy)benzene C7H4F3IO 288.01 -OCF3 (meta) Electron-withdrawing; fluorinated drugs
1-Iodo-4-(trifluoromethoxy)benzene C7H4F3IO 288.01 -OCF3 (para) Ortho-directing in substitutions
1-Iodo-3-(undec-10-enyloxy)benzene C17H23IO ~370.27 Long alkenyloxy (meta) Hydrophobic; polymer chemistry
3-(Methoxymethoxy)phenylboronic acid C8H11BO4 181.98 -B(OH)2, -OCH2OCH3 Suzuki couplings; biaryl synthesis

Key Research Findings

Reactivity Trends : The methoxymethoxy group in this compound enhances solubility in ethers and alcohols compared to fluorinated analogs, facilitating homogeneous reaction conditions .

Stability : Unlike trifluoromethoxy derivatives, the methoxymethoxy group is prone to hydrolysis under strong acidic/basic conditions, limiting its use in harsh environments .

Synthetic Utility : The iodine atom’s reactivity in cross-coupling reactions is retained despite the electron-donating substituent, enabling efficient biaryl bond formation .

Biological Activity

1-Iodo-3-(methoxymethoxy)benzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 474009-16-0

The presence of the iodine atom and methoxy groups in its structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various pharmacological effects. For example, it may inhibit certain kinases or interact with nuclear receptors, influencing gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that halogenated compounds can exhibit anticancer properties by targeting pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : The compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : Preliminary data suggest that this compound could act as an enzyme inhibitor, affecting metabolic pathways.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported on a series of halogenated compounds, including derivatives of benzene like this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .
  • Antimicrobial Testing : In a separate investigation focusing on the antimicrobial efficacy of halogenated aromatic compounds, this compound demonstrated notable activity against Gram-positive bacteria. This highlights its potential application in developing new antimicrobial agents .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. The following table summarizes key findings from these studies:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus with an MIC of 32 µg/mL
Enzyme InhibitionInhibitory effects observed on protein kinases involved in cancer signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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